molecular formula C14H13BrO B7996637 2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene CAS No. 1443305-54-1

2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene

Cat. No.: B7996637
CAS No.: 1443305-54-1
M. Wt: 277.16 g/mol
InChI Key: GFBGCVGLNMDGAL-UHFFFAOYSA-N
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Description

2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene is a brominated organic compound that serves as a valuable synthetic intermediate in organic chemistry and materials science research. This compound features a reactive bromoalkene moiety directly linked to a 6-methoxy-2-naphthyl group, a structure commonly found in chalcone derivatives studied for their non-linear optical properties . The molecular architecture of related chalcones is characterized by a substantially twisted prop-2-en-1-one fragment and specific dihedral angles between aromatic ring systems, which can influence their solid-state properties and crystal packing through weak intermolecular interactions like C-H···π contacts . As a research chemical, it is primarily utilized as a precursor in the synthesis of more complex molecules. Its applications are explored in the development of advanced materials and in medicinal chemistry for the creation of novel pharmaceutical candidates . The reactive bromine atom and the double bond make it a versatile building block for various chemical transformations, including cross-coupling reactions and further functionalization . Researchers employ this compound strictly in controlled laboratory settings. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-6-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11/h3-6,8-9H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBGCVGLNMDGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231660
Record name Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443305-54-1
Record name Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443305-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene typically involves the bromination of 6-methoxy-2-naphthalene followed by a series of reactions to introduce the propene moiety. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The double bond in the propene moiety can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of 3-(6-methoxy-2-naphthyl)-1-propene derivatives.

    Oxidation: Formation of 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.

    Reduction: Formation of 2-bromo-3-(6-methoxy-2-naphthyl)propane.

Scientific Research Applications

Organic Synthesis

2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various reactions, including nucleophilic substitutions and electrophilic additions. This versatility is crucial in developing new compounds with desired properties .

Medicinal Chemistry

The compound is being investigated for its potential use in synthesizing biologically active compounds, particularly in pharmaceuticals. It may play a role in developing anti-inflammatory and analgesic agents due to its structural similarities to known therapeutic compounds like Naproxen .

Case Study : Research has shown that brominated naphthalene derivatives exhibit significant antimicrobial activity, suggesting that this compound may also possess similar properties .

Material Science

In material science, this compound can be utilized in preparing polymers and advanced materials with specific properties. Its reactivity allows for functionalization, which is essential for creating materials with tailored characteristics for industrial applications .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing antimicrobial agents .

Anticancer Activity

Emerging evidence supports the anticancer potential of this compound. Studies on related brominated compounds have demonstrated their ability to induce apoptosis in cancer cell lines by modulating gene expression related to cell cycle regulation .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The propene moiety may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Physical Properties Applications/Notes
2-Bromo-3-(2-naphthyl)-1-propene 2-Naphthyl 951887-49-3 247.13 Purity ≥95%; Discontinued Lab intermediate
2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene 2,5-Dimethoxyphenyl 951891-17-1 271.12 Instock; Intermediates category Synthesis of methoxy-substituted aromatics
2-Bromo-3-(3,5-dimethylphenyl)-1-propene 3,5-Dimethylphenyl 842140-37-8 225.12 WikiQ82161915; HS Code 2903999090 Specialty chemical research
2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene 4-Fluoro-1-naphthyl N/A 265.12 Density: ~1.42 g/cm³ (predicted) Fluorinated aromatic synthesis
2-Bromo-3-(3-fluorophenyl)-1-propene 3-Fluorophenyl 731773-05-0 215.06 Boiling Point: 222.2°C; Flash Point: 91.1°C High-temperature reactions

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound is electron-donating, enhancing the electron density of the naphthyl ring compared to halogen-substituted analogs (e.g., 4-fluoro-1-naphthyl in ). This difference influences reactivity in electrophilic substitutions or coupling reactions.
  • Molecular Weight and Solubility : Heavier substituents like naphthyl groups (e.g., 247.13 g/mol in ) reduce solubility in polar solvents compared to smaller aryl groups (e.g., 3-fluorophenyl, 215.06 g/mol in ).

Phase Behavior and Computational Modeling

  • Phase Equilibrium : While direct data for the target compound are unavailable, –12 highlight the use of the Cubic-Plus-Association (CPA) equation to model phase behavior in sulfur-containing analogs . For brominated propenes, similar models could predict vapor-liquid equilibria (VLE) based on molecular interactions between the bromoallyl group and aromatic substituents.
  • Predicted Behavior : The 6-methoxy-2-naphthyl group’s bulkiness likely reduces volatility compared to smaller substituents, as seen in thiol analogs where larger molecules exhibit lower vapor pressures .

Crystallographic Analysis

  • Structural Insights : Tools like SHELX and ORTEP-3 are critical for determining crystal structures. For example, methoxy groups in naphthyl systems could influence packing motifs via hydrogen bonding or π-π interactions, whereas halogenated analogs may exhibit halogen bonding .

Biological Activity

2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C12_{12}H11_{11}BrO
  • Molecular Weight : 237.12 g/mol
  • Boiling Point : Approximately 324.7 °C
  • Melting Point : 106-109 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, which are crucial for forming new chemical bonds. Additionally, the double bond in the propene moiety can react with electrophiles, leading to further functionalization of the molecule.

1. Anticancer Activity

Recent studies have highlighted the cytotoxic effects of naphthoquinone derivatives, which share structural similarities with this compound. For example, derivatives from juglone and lawsone have shown significant cytotoxicity against various cancer cell lines, including HeLa and IGROV-1 cells. The mechanism involves inducing apoptosis in tumor cells while sparing non-tumor cells .

2. Anti-inflammatory Properties

This compound is also investigated for its anti-inflammatory potential. It acts as an intermediate in the synthesis of anti-inflammatory agents such as Naproxen and Nabumetone through Heck reaction pathways. These compounds are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation .

3. Enzyme Inhibition

The compound has been studied for its role as a tyrosine-protein kinase inhibitor, suggesting potential applications in cancer therapy by targeting specific signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in HeLa and IGROV-1 cells; cytotoxic effects observed
Anti-inflammatoryIntermediate for Naproxen synthesis; inhibits COX enzymes
Enzyme InhibitionActs as a tyrosine-protein kinase inhibitor

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxicity of various naphthoquinone derivatives on HeLa cells using a viability assay. The results showed that compounds similar to this compound exhibited IC50_{50} values significantly lower than traditional chemotherapeutics like etoposide, indicating enhanced potency against cervical carcinoma cells .

Q & A

Q. What synthetic methodologies are effective for producing 2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene?

The compound is synthesized via aldol condensation between 6-methoxy-2-naphthaldehyde and a brominated ketone. For example, a methanol solution containing equimolar aldehyde and ketone, catalyzed by KOH (40%), is stirred overnight. The product is purified via recrystallization from methanol or ethyl acetate, yielding high-purity crystals .

Q. Which spectroscopic techniques are essential for characterizing this compound?

¹H/¹³C NMR confirms the structure by identifying proton environments (e.g., methoxy and vinyl protons). IR spectroscopy detects functional groups (C-Br stretch ~550 cm⁻¹, C=C ~1600 cm⁻¹). Mass spectrometry validates the molecular ion peak (e.g., m/z ≈ 367 for similar derivatives) .

Q. How is crystallographic data for this compound refined?

Programs like SHELXL are used for refinement. Hydrogen atoms are placed geometrically with riding models (C–H = 0.95–0.98 Å), and rigid-group constraints apply to methyl groups. Weak scattering from bromine may require iterative refinement to reduce Rint values .

Q. What purification methods ensure high purity post-synthesis?

Recrystallization from ethyl acetate or methanol is standard. Purity is confirmed via melting point analysis (sharp range, e.g., 427–429 K) and HPLC (≥95% purity) .

Advanced Questions

Q. How do steric effects from the naphthyl group influence reactivity?

The bulky 6-methoxy-2-naphthyl group hinders access to the bromine site in cross-coupling reactions. Optimized conditions (e.g., Pd(PPh₃)₄, elevated temperatures) improve yields, as seen in Suzuki-Miyaura reactions of similar bromoalkenes .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Iterative validation using 2D NMR (HSQC, HMBC) and DFT calculations (e.g., Gaussian) reconciles discrepancies. Solvent effects and tautomerism are mitigated by deuterated solvents and variable-temperature NMR .

Q. Why does the methoxy group direct regioselectivity in electrophilic substitutions?

The electron-donating methoxy group activates the naphthyl ring’s ortho/para positions. Electrophiles (e.g., Br₂) preferentially attack these sites, critical for designing derivatives with tailored substituents .

Q. How are crystallographic intermolecular interactions analyzed?

Weak C–H···π interactions (≈2.8–3.2 Å) and van der Waals forces are identified using Mercury or OLEX2. These interactions stabilize crystal packing into (001) sheets, as observed in analogous structures .

Q. What statistical metrics validate crystallographic refinement quality?

R-factors (R1 < 0.05, wR2 < 0.15) and goodness-of-fit (GoF ≈1.0) are key. PLATON checks for missed symmetry or twinning, ensuring structural reliability .

Q. How are reaction conditions optimized to suppress by-products?

Systematic variation of base concentration (30–50% KOH), solvent (methanol vs. THF), and reaction time (12–24 hrs) minimizes side reactions. Progress is monitored via TLC and GC-MS .

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